2-chloro-N-(4-methylthian-4-yl)acetamide
Overview
Description
2-chloro-N-(4-methylthian-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a thianyl group attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylthian-4-yl)acetamide typically involves the reaction of 4-methylthian-4-ylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylthian-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or to modify the thianyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified thianyl derivatives.
Scientific Research Applications
2-chloro-N-(4-methylthian-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylthian-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thianyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-bromophenyl)acetamide
- 2-chloro-N-(4-fluorophenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)acetamide
Uniqueness
2-chloro-N-(4-methylthian-4-yl)acetamide is unique due to the presence of the thianyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-(4-methylthian-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNOS/c1-8(10-7(11)6-9)2-4-12-5-3-8/h2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWVILIIEYCRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190105 | |
Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851389-40-7 | |
Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851389-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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